![molecular formula C10H18N2O6 B152195 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid CAS No. 129179-17-5](/img/structure/B152195.png)

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid

Übersicht

Beschreibung

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid, also known as 6-aminohexanoic acid, is an ω-amino acid characterized by its hydrophobic and flexible structure. It is a synthetic derivative of lysine that lacks an α-amino group. This compound has been utilized clinically as an antifibrinolytic drug and has found applications in the synthesis of modified peptides and the production of polyamide synthetic fibers, such as nylon. Additionally, it serves as a linker in various biologically active structures, highlighting its versatility in molecular design .

Synthesis Analysis

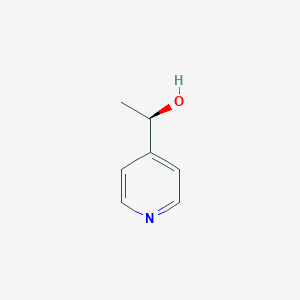

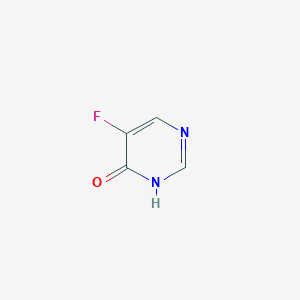

The synthesis of 6-aminohexanoic acid derivatives can be complex and often requires stereoselective methods to ensure the correct configuration of the molecule. For instance, the stereoselective synthesis of a related compound, (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740), was achieved using the Corey-Link methodology. This method is crucial for creating the amino acid stereogenic center, which is essential for the compound's biological activity . Although not directly related to 6-aminohexanoic acid, this approach demonstrates the importance of stereoselectivity in the synthesis of structurally complex amino acids.

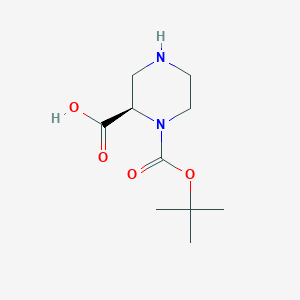

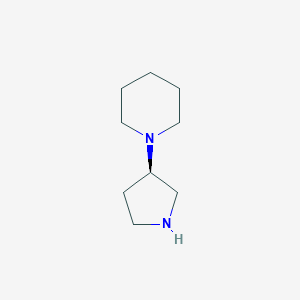

Molecular Structure Analysis

The molecular structure of 6-aminohexanoic acid is significant due to its hydrophobic nature and flexibility, which are key attributes for its function in various applications. The absence of an α-amino group distinguishes it from natural amino acids and allows it to be used as a building block in the synthesis of peptides with unique properties. The structure of 6-aminohexanoic acid serves as a foundation for the development of novel amino acids with constrained geometries, such as the 2-azaspiro[3.3]heptane-derived amino acids, which are used in chemistry, biochemistry, and drug design .

Chemical Reactions Analysis

The chemical reactivity of 6-aminohexanoic acid is influenced by its amino and carboxyl functional groups. These groups allow it to participate in reactions typical of amino acids, such as peptide bond formation and amide coupling reactions. The compound's ability to act as a linker in biologically active structures is a testament to its reactivity and utility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-aminohexanoic acid, such as solubility, melting point, and reactivity, are determined by its molecular structure. Its hydrophobic character influences its solubility in various solvents, which is crucial for its application in industrial processes and pharmaceutical formulations. The flexible nature of the molecule also affects its physical properties, making it suitable for the production of materials like nylon, where durability and flexibility are desired .

Wissenschaftliche Forschungsanwendungen

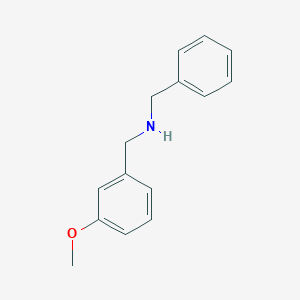

1. Structural Applications in Molecular Synthesis

6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid is recognized for its hydrophobic and flexible structure, making it an important element in chemical synthesis, especially in the creation of modified peptides. Its application extends to the synthetic fibers industry, notably in the production of polyamide synthetic fibers like nylon. Furthermore, it's utilized as a linker in various biologically active structures, highlighting its versatility in molecular structure design (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

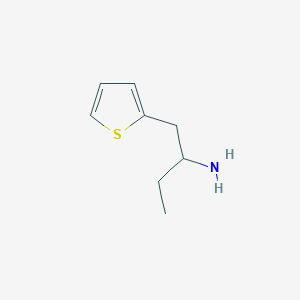

2. Biomedical and Biochemical Applications

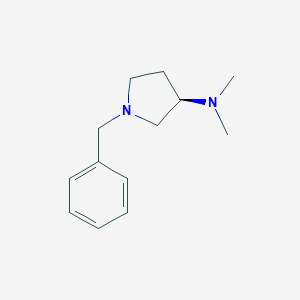

The compound's biomedical applications include its usage in the synthesis of 2-azaspiro[3.3]heptane-derived amino acids. These amino acids, being part of the sterically constrained amino acids family, are significant for advancements in chemistry, biochemistry, and drug design, underscoring the compound's potential in creating molecular structures with specific spatial configurations (Radchenko, Grygorenko, & Komarov, 2010).

3. Material Science and Polymer Chemistry

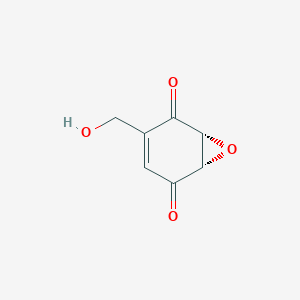

In material science, polymers carrying two ter-amino groups and one carboxyl group per repeating unit have been synthesized using 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid. These poly(amido-amine)s (PAAs) exhibit significant variations in the basicity of the amino groups, which correlates with their physicochemical properties and biological behavior, such as cytotoxicity and pH-dependent haemolysis. This indicates the compound's role in tuning the properties of synthetic polymers for specific applications (Ferruti et al., 2000).

4. Nanotechnology and Surface Modification

The compound is utilized in modifying the surface properties of materials, as shown in studies involving carboxylic acid-functionalized single-wall carbon nanotubes (SWNTs). Here, the compound's side chain length significantly influences the solubility of these SWNTs in water over a wide pH range, demonstrating its potential in tailoring nanomaterials for diverse applications (Zeng, Zhang, & Barron, 2005).

Eigenschaften

IUPAC Name |

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFQYGMJENQVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

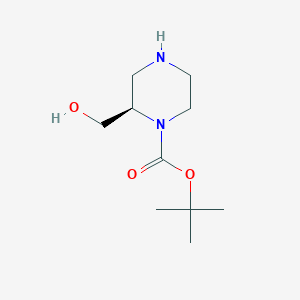

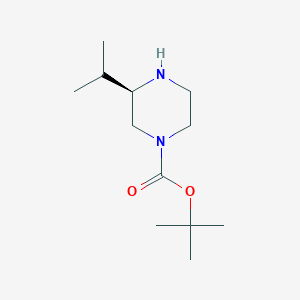

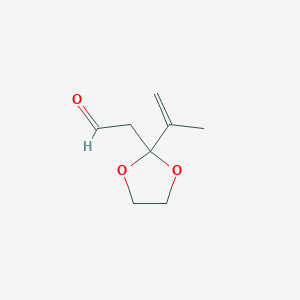

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)

![(Z)-7-[(1R,2R,5S)-5-hydroxy-3-methylidene-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B152146.png)